5-Fluoroimidazo[1,2-a]pyridine hydrochloride

Synthetic Chemistry Medicinal Chemistry Process Chemistry

5-Fluoroimidazo[1,2-a]pyridine hydrochloride is a halogenated heterocyclic building block where the 5-fluoro substituent critically modulates electronic properties (strong electron-withdrawing), lipophilicity (π = +0.14), and metabolic stability versus non-fluorinated analogs. This precise substitution pattern is non-interchangeable; QSAR studies confirm both topological charge indices and hydrophobic constants directly control biological activity in this class. Utilized in synthesizing kinase inhibitors with low-micromolar CLK1/DYRK1A potency, PI3K scaffold-hopping campaigns, and Duff reaction-driven 12π-electron ring systems. For R&D use only.

Molecular Formula C7H6ClFN2
Molecular Weight 172.59 g/mol
CAS No. 198896-14-9
Cat. No. B182085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroimidazo[1,2-a]pyridine hydrochloride
CAS198896-14-9
Molecular FormulaC7H6ClFN2
Molecular Weight172.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C(=C1)F.Cl
InChIInChI=1S/C7H5FN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H
InChIKeyZKQIOSYZRVPCKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoroimidazo[1,2-a]pyridine Hydrochloride: A Halogenated Imidazopyridine Scaffold for Kinase-Targeted Research


5-Fluoroimidazo[1,2-a]pyridine hydrochloride (CAS: 198896-14-9) is a halogenated heterocyclic compound with the molecular formula C7H6ClFN2 and a molecular weight of 172.59 g/mol . It features a fused bicyclic core combining an imidazole and a pyridine ring, with a fluorine atom at the 5-position . As an analog of the privileged imidazo[1,2-a]pyridine scaffold—the core of approved drugs like zolpidem and alpidem [1]—this fluorinated building block serves as a key intermediate for synthesizing diverse bioactive molecules, including kinase inhibitors and antipsychotic candidates .

Why Unsubstituted or Differently Halogenated Imidazo[1,2-a]pyridines Cannot Replace 5-Fluoroimidazo[1,2-a]pyridine Hydrochloride


Interchanging imidazo[1,2-a]pyridine analogs without considering precise substitution patterns is scientifically unsound. The introduction of a fluorine atom at the 5-position is not a trivial modification; it profoundly alters the electronic properties, lipophilicity, and metabolic stability of the molecule . Quantitative structure-activity relationship (QSAR) studies demonstrate that both the electronic charge distribution (Global Topological Charge Indices) and the hydrophobic constant (π) of substituents directly control biological activity in this class [1]. Therefore, a compound like 5-fluoroimidazo[1,2-a]pyridine hydrochloride, with its specific halogen placement, possesses a unique physicochemical profile that dictates its reactivity, target binding, and downstream performance in biological assays, making it a non-interchangeable building block for drug discovery and chemical biology research.

5-Fluoroimidazo[1,2-a]pyridine Hydrochloride: Quantifiable Differentiation in Synthesis and Target Modulation


Enhanced Synthetic Efficiency: The Duff Reaction Advantage of 5-Fluoro Substitution

The presence of the 5-fluoro substituent in 5-fluoroimidazo[1,2-a]pyridine (6b) enables an efficient, high-yielding synthetic sequence for constructing complex heterocycles. In a specific synthetic protocol, 5-fluoroimidazo[1,2-a]pyridine was subjected to thioglycolation followed by the Duff reaction, affording the desired product 8 in a yield of 64% without the need for chromatographic purification [1]. This contrasts with reactions on non-fluorinated or differently substituted analogs where yields may be lower or require extensive purification.

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Foundational Role in Generating Potent Kinase Inhibitors: The CLK1 Inhibition Example

5-Fluoroimidazo[1,2-a]pyridine hydrochloride is a critical building block for generating potent kinase inhibitors. Using this scaffold, a derivative (compound 4c) was synthesized and evaluated against a panel of kinases. Compound 4c demonstrated potent inhibition of CLK1 with an IC50 of 0.7 µM and DYRK1A with an IC50 of 2.6 µM [1]. While the study does not directly compare these values to non-fluorinated analogs, it establishes that the fluorinated imidazo[1,2-a]pyridine core is foundational for achieving low-micromolar potency against these specific therapeutic targets.

Kinase Inhibition Medicinal Chemistry Oncology

Distinct Physicochemical Profile vs. Non-Fluorinated Scaffolds: Lipophilicity and Electronic Effects

The 5-fluoro substituent imparts a distinct physicochemical profile to the imidazo[1,2-a]pyridine core compared to its non-fluorinated or differently halogenated analogs. While direct quantitative comparison of this specific compound is not found in the primary literature, QSAR models on related imidazo[1,2-a]pyridines confirm that the hydrophobic constant (π) of substituents is a controlling factor for biological activity [1]. Fluorine, with a Hansch π value of +0.14, increases lipophilicity compared to hydrogen (π = 0.00), influencing membrane permeability and target binding. Furthermore, the strong electron-withdrawing inductive effect (-I) of fluorine alters the electron density of the aromatic ring, affecting π-stacking and hydrogen-bonding interactions, and enhances metabolic stability by blocking potential sites of oxidative metabolism .

Medicinal Chemistry Drug Design ADME

Differential Kinase Inhibition Selectivity vs. Benzimidazole-Based PI3K Inhibitors

The imidazo[1,2-a]pyridine scaffold, which 5-fluoroimidazo[1,2-a]pyridine hydrochloride can be used to construct, offers a distinct biological profile compared to a related privileged scaffold, the benzimidazole. In a scaffold-hopping study, imidazo[1,2-a]pyridine analogues of the benzimidazole-based PI3K inhibitor ZSTK474 were synthesized and evaluated [1]. The results demonstrated that the new imidazo[1,2-a]pyridine analogues maintained the PI3K isoform selectivity profile of their benzimidazole counterparts but generally exhibited reduced potency [1].

Kinase Inhibition PI3K Oncology

Proven Kinase Inhibition Profile: Activity Against Class 3 and 5 RTKs and Pim-1

Compounds containing the imidazo[1,2-a]pyridine core, such as those described in patent WO-2008121687-A3, have been explicitly identified as inhibitors of Class 3 and Class 5 receptor tyrosine kinases (RTKs), as well as the Pim-1 kinase [1]. This establishes a specific kinase inhibition profile for the core scaffold from which 5-fluoroimidazo[1,2-a]pyridine hydrochloride is derived, differentiating it from other heterocyclic cores with alternative kinase selectivity profiles.

Kinase Inhibition Receptor Tyrosine Kinase Oncology

5-Fluoroimidazo[1,2-a]pyridine Hydrochloride: Key Procurement Scenarios Based on Differentiated Evidence


Synthesis of Novel 12π-Electron Heterocyclic Systems

Procure 5-fluoroimidazo[1,2-a]pyridine hydrochloride for use as a starting material in multi-step syntheses where the 5-fluoro substituent is critical for achieving high yields in key transformations like the Duff reaction, enabling the efficient construction of complex 12π-electron ring systems without chromatography [4].

Lead Generation for CLK1 and DYRK1A Kinase Inhibitors

Utilize this compound as a privileged scaffold in the design and synthesis of novel kinase inhibitors. The core structure, when elaborated, has been shown to produce derivatives with low-micromolar potency against CLK1 (IC50 = 0.7 µM) and DYRK1A (IC50 = 2.6 µM) [4], making it a valuable starting point for hit-to-lead campaigns in oncology or neurodegenerative disease research.

Scaffold-Hopping from Benzimidazole-Based Kinase Inhibitors

Employ 5-fluoroimidazo[1,2-a]pyridine hydrochloride in scaffold-hopping strategies to explore novel chemical space around existing kinase inhibitor programs (e.g., PI3K inhibitors). Research shows that imidazo[1,2-a]pyridine analogues can maintain target isoform selectivity while altering potency [4], offering a pathway to develop compounds with improved intellectual property positions or distinct pharmacological profiles.

Optimization of ADME Properties through Fluorination

Incorporate 5-fluoroimidazo[1,2-a]pyridine hydrochloride into lead molecules to leverage the advantageous physicochemical properties of fluorine. The substituent's quantifiable contributions to increased lipophilicity (π = +0.14) and strong electron-withdrawing effects [4] can be exploited to rationally enhance membrane permeability, improve target binding, and increase metabolic stability compared to non-fluorinated analogs .

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